Acid Blue 120
Overview
Description
Acid Blue 120 is an organic azo dye used for coloring wool/acrylic blended fabrics . It is also known by its Colour Index Number 26400 .
Synthesis Analysis
The synthesis of Acid Blue 120 involves the use of metanilic acid, α-naphthylamine, peri acid, and p-cresol. The process includes diazotisation, azo coupling, and amine formation .Molecular Structure Analysis
The molecular formula of Acid Blue 120 is C33H23N5Na2O6S2 . It has a molecular weight of 695.68 . The structure contains 51 non-H bonds, 40 multiple bonds, 8 rotatable bonds, 6 double bonds, 34 aromatic bonds, 6 six-membered rings, 2 ten-membered rings, 1 secondary amine (aromatic), 2 N azo-derivatives, 2 hydroxyl groups, and 2 sulfonic (thio-/dithio-) acids .Chemical Reactions Analysis
An electroanalytical method of Acid Blue 120 has been established by polarography. In a supporting electrolyte of 0.01 mol l−1 Na2HPO4–KH2PO4 (pH 7.04) solution, a sensitive first derivative reduction peak of Acid Blue 120 was found by Linear Sweep Voltammetry (LSV) .Physical And Chemical Properties Analysis
Acid Blue 120 has a dye content of 40% . Its empirical formula is C33H23N5Na2O6S2, and it has a molecular weight of 695.68 .Scientific Research Applications
Electroanalytical Applications
Electroanalytical Method: An electroanalytical method for AB120 has been established using polarography. In a supporting electrolyte of 0.01 mol/L Na2HPO4–KH2PO4 (pH 7.04) solution, a sensitive first derivative reduction peak (ip′) of AB120 was found by Linear Sweep Voltammetry (LSV). The peak potential is −820 mV (versus SCE). The peak current (ip′) is proportional to the concentration over the range 2.0 × 10^(-7) – 5.0 × 10^(-5) mol/L, with a limit of detection (LOD) of 1.0 × 10^(-7) mol/L. This method is valuable for determining AB120 in wastewater from the dye industry .
Supramolecular System with Cyclodextrins: AB120 can form a 1:1 inclusion complex with cyclodextrins (CDs). The inclusion constants have been calculated, and the inclusion ability of different types of CDs compared. Understanding the inclusion mechanism provides valuable information for further applications of AB120 and CDs .
Environmental Applications
Wastewater Treatment: AB120 removal from industrial wastewater can be achieved using adsorption techniques, such as activated carbon or modified clays. Its removal contributes to cleaner water resources.
These applications highlight the versatility of Acid Blue 120 across various fields, from analytical chemistry to textiles and biomedical research. If you need further details or have additional questions, feel free to ask
Safety and Hazards
Acid Blue 120 should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
The future directions of Acid Blue 120 research could involve its supramolecular system with cyclodextrins. It can form a 1:1 inclusion complex with six CDs. The inclusion constants were calculated and the inclusion ability of different kinds of CDs was compared . This provides valuable information for further application of Acid Blue 120 and CDs.
Mechanism of Action
Target of Action
Acid Blue 120 is an azo dye . It is primarily used in textile dyeing, food and pharmaceutical coloring, as a photosensitizer, sensor, and for surface modification . .
Mode of Action
As an azo dye, it is known to interact with its environment through the azo group (-N=N-), which can participate in various chemical reactions
Biochemical Pathways
Azo dyes in general are known to undergo reductive cleavage of their azo bonds, leading to the formation of aromatic amines . This process can be facilitated by certain bacteria in the environment .
Result of Action
As an azo dye, it may have potential toxic effects due to the formation of aromatic amines upon reductive cleavage of the azo bond
Action Environment
The action of Acid Blue 120 can be influenced by various environmental factors. For instance, certain bacteria can facilitate the reductive cleavage of the azo bond in azo dyes . The pH, temperature, and presence of other chemicals in the environment can also affect the stability and efficacy of Acid Blue 120.
properties
IUPAC Name |
disodium;8-(4-methylanilino)-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25N5O6S2.2Na/c1-21-12-14-22(15-13-21)34-31-19-18-30(27-10-5-11-32(33(27)31)46(42,43)44)38-37-29-17-16-28(25-8-2-3-9-26(25)29)36-35-23-6-4-7-24(20-23)45(39,40)41;;/h2-20,34H,1H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYUQZABARGLAD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23N5Na2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044924 | |
Record name | C.I. Acid Blue 120 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acid Blue 120 | |
CAS RN |
3529-01-9 | |
Record name | Acid Blue 120 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-5-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Blue 120 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 8-(4-methylphenylamino)-5-(4-(3-sulphonatophenylazo)-1-naphthylazo)naphthalenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID BLUE 120 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K233041YW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Acid Blue 120 interact with silk during the dyeing process?
A1: Acid Blue 120 exhibits strong interaction with silk fibers, leading to effective dye uptake. Studies employing electrochemical techniques like cyclic voltammetry and square wave voltammetry reveal that the dye's interaction with silk is adsorption-controlled. [] This means the dye molecules attach to the surface of the silk fibers, forming a layer that imparts color. The dye uptake can be accurately determined using these electrochemical methods, with results comparable to traditional spectrophotometry. []
Q2: Can you elaborate on the interaction between Acid Blue 120 and non-ionic surfactants?
A2: Research using continuous variation analysis with molecularly distilled non-ionic surfactants, such as 7.5 oxyethylene nonylphenol, 9.0 oxyethylene dodecyl ether, and 7.0 oxyethylene oleyl ether, demonstrates the formation of a complex between the dye and surfactant. [] This complex exhibits a binding molar ratio (n/m) of 3, implying three dye molecules associate with one surfactant molecule. The strength of this interaction, or the dye affinity, increases with a higher number of ethylene oxide units in the surfactant and follows the order: oleyl > nonylphenol > dodecyl for the hydrophobic group. [] Interestingly, combining two different non-ionic surfactants retains the n/m ratio of 3, showcasing additive affinity in the interaction with Acid Blue 120. []
Q3: What are the implications of Acid Blue 120 forming a complex with tannic acid?
A3: Capillary analysis studies confirm the formation of a 1:1 complex between Acid Blue 120 and tannic acid. [] The thermodynamic parameter ΔH° suggests that hydrogen bonding plays a crucial role in this complex formation. [] This interaction has practical significance in textile dyeing, as it can influence the dye uptake, color intensity, and fastness properties of the dyed fabric.
Q4: How can Acid Blue 120 be removed from wastewater generated by dyeing facilities?
A4: Due to its widespread use in textile dyeing, Acid Blue 120 is often found in industrial wastewater. Several methods are being explored for its removal. One promising approach involves using layered double hydroxide (LDH) composites containing sodium alginate. [] These biocompatible composites demonstrate a higher adsorption capacity for Acid Blue 120 compared to pristine LDH. [] The alginate concentration significantly influences the adsorption efficiency, with the highest capacity observed at 5.9 wt% alginate. [] Another innovative approach utilizes a hybrid technology combining sorption and phytoextraction. This method employs composite sorbents made from metallurgical industry waste for initial dye removal, followed by further extraction using aquatic plants in bio-ponds. []
Q5: How can analytical techniques help in studying Acid Blue 120?
A5: Electroanalytical methods such as cyclic voltammetry and square wave voltammetry have proven valuable for investigating the electrochemical behavior of Acid Blue 120 and its interaction with other substances. [] These techniques provide insights into the dye's oxidation potential, adsorption characteristics, and the influence of coexisting substances. Furthermore, capillary analysis serves as a simple yet effective method for studying the interaction between Acid Blue 120 and compounds like tannic acid, providing valuable information about complex formation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.